molecular formula C10H10N2O2 B1485367 (2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098158-41-7

(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B1485367
CAS RN: 2098158-41-7
M. Wt: 190.2 g/mol
InChI Key: NTYXMBOOGGKRKK-SNAWJCMRSA-N
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Description

(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2E-but-3-ynoic acid or 2E-B3Y, is an organic compound belonging to the class of pyrazole derivatives. It is a colorless solid that is soluble in organic solvents. Its chemical properties make it a useful intermediate in organic synthesis. In recent years, 2E-B3Y has been the subject of much scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Potential Applications

The chemical compound (2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, while not directly mentioned in available literature, is structurally related to a class of compounds that have been extensively researched for their potential applications in various fields, including medicinal chemistry and material science. The synthesis and applications of compounds with similar structural features, such as pyrazole derivatives and their potential for antimicrobial, anti-inflammatory, and catalytic activities, are discussed below.

  • Antimicrobial and Anti-inflammatory Activities : Derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid and ethyl 4-hydroxy-1H-pyrazole-3-carboxylates have shown potential antimicrobial and antiinflammatory activities. A study highlighted the in vitro antibacterial activity of one compound and in vivo antiinflammatory potency in rats for two compounds, suggesting the therapeutic potential of pyrazole derivatives in medical applications (Farghaly et al., 2001).

  • Catalytic Applications and Polymerization : The compound has similarities to pyrazole derivatives used as catalysts for the copolymerization of CO2 and cyclohexene oxide, indicating potential environmental applications in reducing CO2 emissions and producing valuable polymeric materials. A study demonstrated that pyrazolyl compounds when reacted with zinc(II) acetate and dinitrobenzoic acid formed complexes active in forming poly(cyclohexene carbonate) under solvent-free conditions, showcasing their role in sustainable chemistry (Matiwane et al., 2020).

  • Angiotensin Converting Enzyme (ACE) Inhibition : Research into novel 2-butyl-4-chloro-1-methylimidazole embedded aryl and heteroaryl derived chalcones and pyrazoles showed ACE inhibitory activity. This suggests the compound's structural relatives could potentially serve as leads for the development of new antihypertensive agents (Kantevari et al., 2011).

  • Synthesis and Structural Analysis : Studies have also focused on the synthesis, crystal structure, and computational analysis of pyrazole derivatives, providing insights into their chemical behavior and potential for further modifications to enhance their biological or catalytic activities. For example, the synthesis and structural analysis of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs offer a foundation for understanding the reactivity and interactions of such compounds (Shen et al., 2012).

properties

IUPAC Name

(E)-3-(1-but-3-ynylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h1,4-5,7-8H,3,6H2,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYXMBOOGGKRKK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

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